KRN7000

Descripción general

Descripción

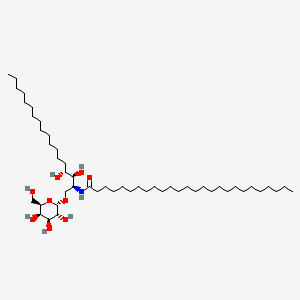

KRN-7000, también conocido como α-galactosilceramida, es un análogo sintético de un producto natural aislado de la esponja marina Agelas mauritianus. Es un potente activador de las células T asesinas naturales invariantes, que juegan un papel crucial en la respuesta inmune. KRN-7000 ha sido ampliamente estudiado por sus propiedades inmunomoduladoras y sus posibles aplicaciones terapéuticas en diversas enfermedades, incluyendo el cáncer, los trastornos autoinmunes y las enfermedades infecciosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KRN-7000 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente, como la D-galactosa y la fitosfingosina. Un método práctico y escalable utiliza yoduro de glicosilo como donante de glicósido. Este procedimiento implica un total de ocho pasos para obtener el producto de alta pureza, con solo tres purificaciones cromatográficas en columna necesarias .

Métodos de producción industrial

Para la producción industrial, KRN-7000 se sintetiza típicamente utilizando una combinación de solventes orgánicos como tetrahidrofurano y metanol. El compuesto se disuelve en una mezcla 10:1 de tetrahidrofurano y metanol a una concentración de 1 mg/mL. La solución se agrega luego gota a gota a una solución acuosa con agitación constante, seguida de sonicación y esterilización por filtración .

Análisis De Reacciones Químicas

Tipos de reacciones

KRN-7000 experimenta varias reacciones químicas, incluyendo glicosilación, oxidación y reducción. La reacción de glicosilación es particularmente importante para su síntesis, donde se utiliza yoduro de glicosilo como donante de glicósido .

Reactivos y condiciones comunes

Glicosilación: Yoduro de glicosilo como donante de glicósido.

Oxidación y reducción: Los reactivos comunes incluyen agentes oxidantes como permanganato de potasio y agentes reductores como borohidruro de sodio.

Productos principales

El producto principal formado a partir de estas reacciones es KRN-7000 de alta pureza, que se utiliza para estudios biológicos y químicos posteriores .

Aplicaciones Científicas De Investigación

KRN-7000 tiene una amplia gama de aplicaciones de investigación científica:

Inmunología: Se utiliza para activar las células T asesinas naturales invariantes, lo que lleva a la producción de citoquinas que modulan la respuesta inmune. .

Investigación del cáncer: KRN-7000 ha mostrado una potente actividad antitumoral en varios modelos in vivo.

Enfermedades autoinmunes: El compuesto se estudia por su capacidad para modular las respuestas inmunes, lo que lo convierte en un posible agente terapéutico para enfermedades autoinmunes como el lupus y la diabetes.

Enfermedades infecciosas: KRN-7000 también se está explorando por su potencial para mejorar las respuestas inmunes contra enfermedades infecciosas como la malaria y la tuberculosis.

Mecanismo De Acción

KRN-7000 ejerce sus efectos al unirse a la proteína CD1d, que presenta el compuesto a las células T asesinas naturales invariantes. Esta interacción conduce a la activación de estas células y la posterior liberación de citoquinas como interferón-gamma e interleucina-4. Estas citoquinas juegan un papel crucial en la modulación de la respuesta inmune, lo que lleva a la activación de varias células y vías inmunes .

Comparación Con Compuestos Similares

KRN-7000 es único debido a su potente activación de las células T asesinas naturales invariantes y su capacidad para modular la respuesta inmune. Compuestos similares incluyen otras α-galactosilceramidas y glicoesfingolípidos, que también activan las células T asesinas naturales, pero pueden tener diferentes perfiles de liberación de citoquinas y potenciales terapéuticos .

Lista de compuestos similares

α-Galactosilceramida: Un análogo natural aislado de esponjas marinas.

Glicoesfingolípidos: Una clase de lípidos que incluye varios análogos de KRN-7000 con diferentes actividades biológicas.

Actividad Biológica

KRN7000, also known as α-galactosylceramide, is a glycosphingolipid derived from the marine sponge Agelas mauritiana. It has gained significant attention due to its ability to activate invariant natural killer T (iNKT) cells, which play a crucial role in bridging innate and adaptive immunity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the following mechanisms:

- Activation of iNKT Cells : this compound forms a ternary complex with CD1d and the T-cell receptor on iNKT cells, leading to their activation. This activation results in the rapid secretion of various cytokines, including those associated with both Th1 (e.g., IFN-γ, TNF-α) and Th2 (e.g., IL-4, IL-5) immune responses .

- Cytokine Production : Upon stimulation with this compound, iNKT cells can produce a wide array of cytokines that modulate immune responses. This includes enhancing the activity of dendritic cells (DCs), natural killer (NK) cells, and B cells .

- Antitumor Activity : this compound has demonstrated significant antitumor effects in various preclinical models. It inhibits tumor growth and prolongs survival in mice inoculated with tumors by activating NK T cells .

Clinical Studies

Several clinical studies have assessed the safety and biological activity of this compound in cancer patients:

- Phase I Study : A dose escalation study involved 24 patients with advanced solid tumors receiving intravenous this compound at doses ranging from 50 to 4,800 μg/m². The study found that this compound was well tolerated without dose-limiting toxicities. Immunomonitoring revealed that NKT cells typically disappeared from circulation within 24 hours post-injection. Increased serum levels of cytokines such as TNF-α were observed in some patients .

- Immunological Effects : The study indicated that the biological effects of this compound were more pronounced in patients with higher pretreatment levels of NKT cells compared to healthy controls. Notably, no clinical responses were recorded; however, seven patients experienced stable disease for a median duration of 123 days .

Data Table: Summary of Clinical Findings

| Study Type | Patient Population | Dose Range (μg/m²) | Key Findings |

|---|---|---|---|

| Phase I Study | 24 advanced cancer patients | 50 - 4,800 | Well tolerated; no dose-limiting toxicity observed |

| Immunomonitoring | Same as above | N/A | NKT cells decreased within 24 hours; cytokine increase in some patients |

Potential Applications

This compound's unique properties make it a promising candidate for various therapeutic applications:

- Cancer Immunotherapy : Given its ability to activate iNKT cells and induce strong immune responses against tumors, this compound is being explored as an adjuvant in cancer vaccines .

- Infectious Diseases : Its immunomodulatory effects may also be beneficial in treating infections by enhancing immune responses against pathogens .

- Autoimmune Disorders : The dual Th1/Th2 cytokine production may help modulate immune responses in autoimmune conditions .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific patient populations:

Propiedades

IUPAC Name |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKFAKEUMHBLV-BYSUZVQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935847 | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158021-47-7 | |

| Record name | N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158021-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRN 7000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KRN-7000 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-GALACTOSYLCERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: alpha-Galactosylceramide (alpha-GalCer), also known as KRN7000, exerts its biological activity by binding to CD1d molecules. [] CD1d is a major histocompatibility complex class I-like molecule expressed on the surface of antigen-presenting cells (APCs). [, ] When alpha-GalCer binds to CD1d, it forms a complex that is recognized by the T cell receptor (TCR) of invariant natural killer T cells (iNKT cells). [, , ] This interaction leads to the activation of iNKT cells, triggering them to rapidly release a large amount of cytokines, including both Th1 cytokines such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha), and Th2 cytokines such as interleukin-4 (IL-4) and IL-13. [, , , , , , , , , ]

ANone: While this information is crucial for researchers, the provided research papers focus on the biological activity and therapeutic potential of alpha-GalCer and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. Resources like PubChem or ChemSpider would be helpful in obtaining this information.

ANone: The research papers primarily focus on the biological activity and therapeutic application of alpha-GalCer. Information regarding material compatibility, stability, and performance under various conditions is not provided in these papers. It is crucial to conduct specific studies to determine these properties, especially for formulation development and storage optimization.

A: alpha-GalCer is not a catalyst. It is a glycolipid antigen that functions as a ligand for CD1d molecules on APCs, leading to the activation of iNKT cells. [, ] Therefore, it does not possess catalytic properties or applications involving reaction mechanisms or selectivity.

A: While the provided research papers predominantly focus on the biological aspects of alpha-GalCer, one paper mentions the development of biotinylated alpha-GalCer analogues to study their binding to CD1d molecules. [] This suggests the potential application of computational chemistry and modeling techniques. Further research exploring the use of simulations, calculations, and QSAR models for alpha-GalCer and its analogues would be beneficial to optimize their activity and selectivity.

A: Research has demonstrated that modifications to the structure of alpha-GalCer can significantly impact its activity, potency, and selectivity. [, ] For example, the N-acyl variant of alpha-GalCer, C20:2, exhibits different biological activity compared to this compound. [] Similarly, OCH, an analogue with a truncated sphingosine chain, induces a Th2-biased response in both murine and human iNKT cells, highlighting the potential for targeted therapeutic applications. [, ] Further investigation into the SAR of alpha-GalCer and the development of novel analogues with tailored properties are essential for optimizing their therapeutic potential.

ANone: The provided research papers focus on the biological effects of alpha-GalCer and do not delve into its stability or formulation aspects. Dedicated studies are needed to determine its stability under various conditions and to develop effective formulation strategies to overcome any limitations in solubility or bioavailability.

ANone: The provided research papers primarily focus on the scientific aspects of alpha-GalCer and do not discuss specific SHE regulations. It's important to note that SHE regulations vary depending on the geographical location and intended use. Researchers and manufacturers must consult and comply with all applicable regulations to ensure the safe handling, use, and disposal of alpha-GalCer.

ANone: Extensive research supports the in vitro and in vivo efficacy of alpha-GalCer:

- In vitro: alpha-GalCer potently activates iNKT cells in vitro, leading to the production of both Th1 and Th2 cytokines. [, , , , , , , , , ]

- Animal Models: alpha-GalCer has shown promising antitumor activity in various murine models, including lung and liver metastasis models. [, , , , , ] It has also demonstrated efficacy in murine models of allergic airway inflammation, experimental allergic conjunctivitis, and autoimmune diabetes. [, , ]

A: alpha-GalCer research bridges several disciplines, including immunology, oncology, glycobiology, and pharmaceutical sciences. [] Its unique ability to activate iNKT cells and modulate both innate and adaptive immune responses has garnered significant interest in various fields:

- Immunotherapy: alpha-GalCer and its analogues hold promise as immunotherapeutic agents for cancer, infectious diseases, and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Vaccine Adjuvants: alpha-GalCer can potentially enhance the efficacy of vaccines by boosting the immune response. []

- Understanding iNKT Cell Biology: alpha-GalCer has been an invaluable tool for studying iNKT cell biology, leading to a deeper understanding of their role in various disease settings. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.